molecular formula C15H15ClN2O2 B8439465 4-chloro-N-methoxy-N-methyl-2-phenylamino-benzamide

4-chloro-N-methoxy-N-methyl-2-phenylamino-benzamide

Cat. No. B8439465
M. Wt: 290.74 g/mol
InChI Key: BLDYBKZODYAWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08471027B2

Procedure details

A solution of 4-chloro-2-phenylamino-benzoic acid (10.1 g, 41.0 mmol) in N,N-dimethylformamide (200 mL) at 25° C. was treated with O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (31.2 g, 82.0 mmol), N,O-dimethyl hydroxylamine hydrochloride (7.94 g, 82.0 mmol), and N,N-diisopropylethylamine (45.0 g, 350 mmol). The resulting mixture was stirred at 25° C. for 24 h. At this time, the reaction mixture was diluted with ethyl acetate (600 mL) and washed with water (4×200 mL) and a saturated aqueous sodium chloride solution (1×200 mL). The organics were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Flash chromatography (silica gel, 100-200 mesh, ethyl acetate/hexanes 10-25%) afforded 4-chloro-N-methoxy-N-methyl-2-phenylamino-benzamide (6.62 g, 56.4%) as a yellow solid. 1H NMR (DMSO-d6) δ ppm 7.93 (s, 1H), 7.20-7.39 (m, 3H), 7.02-7.17 (m, 3H), 6.88-6.99 (m, 2H), 3.50 (s, 3H), 3.20 (s, 3H); MS m/e calcd for C15H15ClN2O2 [(M+H)+] 291.0. Found 291.0; [(M−C2H6NO)+] 230.0. Found 230.0.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
7.94 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:3]=1.Cl.[CH3:19][NH:20][O:21][CH3:22].C(N(CC)C(C)C)(C)C>CN(C)C=O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:20]([O:21][CH3:22])[CH3:19])=[O:7])=[C:4]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)NC1=CC=CC=C1
Name
Quantity
7.94 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)N(C)OC)C=C1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.62 g
YIELD: PERCENTYIELD 56.4%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.